molecular formula C11H10Cl2O B14172559 4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one CAS No. 926890-70-2

4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one

Katalognummer: B14172559
CAS-Nummer: 926890-70-2
Molekulargewicht: 229.10 g/mol
InChI-Schlüssel: VPXBJJPARHALSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one is an organic compound characterized by the presence of two chlorine atoms and a methylphenyl group attached to a butenone backbone

Vorbereitungsmethoden

The synthesis of 4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one typically involves the reaction of 4-methylacetophenone with chlorinating agents under controlled conditions. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms into the molecule. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective chlorination of the desired positions on the molecule .

Analyse Chemischer Reaktionen

4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one involves its interaction with specific molecular targets, leading to the inhibition or activation of certain biochemical pathways. For example, the compound can inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and a double bond, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

926890-70-2

Molekularformel

C11H10Cl2O

Molekulargewicht

229.10 g/mol

IUPAC-Name

4,4-dichloro-1-(4-methylphenyl)but-2-en-1-one

InChI

InChI=1S/C11H10Cl2O/c1-8-2-4-9(5-3-8)10(14)6-7-11(12)13/h2-7,11H,1H3

InChI-Schlüssel

VPXBJJPARHALSN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C=CC(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.